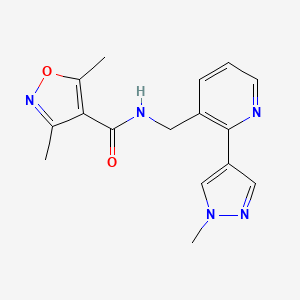
3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including isoxazole, pyrazole, and amide groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyrazole rings suggests that the compound could have a planar structure, while the amide group could introduce some degree of flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole, pyrazole, and amide groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, additions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrazole, and amide groups could affect its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds, such as isoxazolines and isoxazoles, from related chemical structures through [3+2] cycloaddition reactions. These compounds are characterized using NMR, IR, and HRMS, demonstrating their potential in developing new materials with unique properties (Rahmouni et al., 2014).
Anticancer and Anti-Inflammatory Agents
Another research direction includes the synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. These studies explore the therapeutic potential of these compounds against various cancer cell lines and inflammation, revealing promising results (Rahmouni et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds derived from related chemical structures have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of these compounds in developing new treatments for various diseases, including cancer and infections (El‐Borai et al., 2013).
Hypertensive Activity
The synthesis of novel oxadiazole compounds containing pyridine moieties and their expected hypertensive activity highlight the potential application of these compounds in medical research, particularly in the development of new hypertensive drugs (Kumar & Mashelker, 2007).
Mechanistic and Synthetic Organic Chemistry
Studies also delve into the utility of enaminonitriles in heterocyclic synthesis, creating new pyrazole, pyridine, and pyrimidine derivatives. This research contributes to the understanding of synthetic pathways and the development of novel heterocyclic compounds (Fadda et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-14(11(2)23-20-10)16(22)18-7-12-5-4-6-17-15(12)13-8-19-21(3)9-13/h4-6,8-9H,7H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIBCKMEMZXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)
![Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2598155.png)




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)


